Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a methoxy group attached to a piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.
Esterification: The tert-butyl ester group is typically introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted piperidine derivatives.
Oxidation Products: Oxidized forms of the piperidine ring or side chains.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methylpiperidine-1-carboxylate: Lacks the chloromethyl and methoxy groups.
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloromethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRITTTZJJLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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